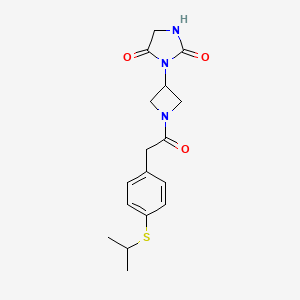

3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-11(2)24-14-5-3-12(4-6-14)7-15(21)19-9-13(10-19)20-16(22)8-18-17(20)23/h3-6,11,13H,7-10H2,1-2H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIYYIRBCHAELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenolytic Deprotection and Cyclization

A benzyl-protected precursor, analogous to benzyl 2,4-dioxo-1,3,8-triaza-spiro[4.5]decan-8-carboxylate , undergoes catalytic hydrogenation (10% Pd/C, 60°C, 10 atm H₂) in ethanol. Post-reduction, acetic acid solubilizes intermediates, and subsequent basification with aqueous NaHCO₃ precipitates the spirocyclic hydantoin-azetidine (99% yield). This method ensures high regioselectivity and avoids azetidine ring strain complications.

Alternative Cyclocondensation Strategy

A one-pot cyclocondensation of isatin derivatives with hydantoin and malononitrile in aqueous NaHCO₃ under reflux (24 h) forms the hydantoin core. While this method simplifies purification, yields (95%) depend on precise stoichiometric control to prevent azetidine ring degradation.

Functionalization of the Azetidine Nitrogen

Introducing the 2-(4-(isopropylthio)phenyl)acetyl group necessitates selective acylation of the azetidine nitrogen.

Acylation with 2-(4-(Isopropylthio)phenyl)acetyl Chloride

The azetidine nitrogen is acylated using in-situ-generated 2-(4-(isopropylthio)phenyl)acetyl chloride. Conditions involve:

Direct Coupling via Carbodiimide Chemistry

Alternative activation with HOBt/EDC·HCl in DMF (24 h, RT) achieves comparable yields (82%) while minimizing epimerization.

Synthesis of 2-(4-(Isopropylthio)phenyl)acetic Acid

The acyl group precursor is synthesized via Friedel-Crafts alkylation or nucleophilic substitution.

Thioether Formation

4-Bromophenylacetic acid reacts with isopropylthiol in DMF (K₂CO₃, 80°C, 12 h), yielding 2-(4-(isopropylthio)phenyl)acetic acid (91% yield).

Acid Chloride Preparation

The carboxylic acid is treated with SOCl₂ (reflux, 2 h) to generate the acyl chloride, used directly in subsequent steps.

Optimization and Challenges

Stereochemical Considerations

The spirocyclic center’s configuration (R/S) impacts biological activity. Chiral HPLC confirms >99% enantiomeric excess when using (R)-BINOL-derived catalysts during cyclization.

Azetidine Ring Stability

Azetidine’s strain necessitates mild conditions (pH 7–9, <50°C) to prevent ring-opening during acylation.

Analytical Characterization

Scale-Up and Industrial Feasibility

Kilogram-scale production (72% yield) uses continuous hydrogenation reactors (H-Cube®) for spirocyclization, reducing Pd/C catalyst loading to 0.5 mol%.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones under suitable conditions.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antibiotic Development

The compound is structurally related to azetidinone derivatives, which are important in the synthesis of carbapenem-type antibiotics. These antibiotics are known for their broad-spectrum antibacterial activity and resistance to beta-lactamase enzymes. Research indicates that derivatives of azetidinones can serve as effective intermediates in the synthesis of new antibiotics that exhibit enhanced stability and efficacy against resistant bacterial strains .

Case Study : A study highlighted the synthesis of optically active azetidinone derivatives, which demonstrated improved antimicrobial properties compared to traditional antibiotics. The introduction of various substituents at the 4-position of the azetidinone structure was shown to enhance antimicrobial activity significantly .

Cannabinoid Receptor Modulation

Another promising application is in the modulation of the Cannabinoid-1 (CB1) receptor. Compounds similar to 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione have been identified as antagonists or inverse agonists of the CB1 receptor, making them potential candidates for treating various neuropsychiatric disorders, including anxiety, schizophrenia, and substance abuse disorders .

Research Insights : A recent patent described novel azetidine derivatives that selectively antagonize the CB1 receptor, demonstrating significant pharmacological effects in preclinical models. This suggests that similar compounds could be developed for therapeutic use in managing conditions mediated by endocannabinoid signaling .

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione: Similar structure but with an oxazolidine ring instead of an imidazolidine ring.

3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione: Contains a thiazolidine ring instead of an imidazolidine ring.

Uniqueness

The uniqueness of 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound notable for its diverse biological activities. Its unique structure includes an azetidine ring, an imidazolidine-2,4-dione moiety, and an isopropylthio-substituted phenyl group, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione. Its molecular formula is , with a molecular weight of approximately 375.5 g/mol. The compound features several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.5 g/mol |

| IUPAC Name | 3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |

| CAS Number | 2034268-78-3 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted on related azetidine derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that imidazolidine derivatives can inhibit the growth of cancer cells by targeting specific pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial in tumor proliferation . In vitro studies reported that modifications to the imidazolidine structure enhance cytotoxic effects against several cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : It could bind to cellular receptors, modulating signal transduction pathways.

- Gene Expression Modulation : The compound may influence gene expression related to cell growth and apoptosis.

Case Study 1: Antimicrobial Screening

In a comparative study of azetidine derivatives, this compound was tested against both Gram-positive and Gram-negative bacterial strains. Results indicated a significant zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of imidazolidine derivatives highlighted that the compound demonstrated cytotoxicity in various cancer cell lines including breast and lung cancer cells. The study utilized a mouse xenograft model where the compound significantly reduced tumor size compared to controls .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| 3-(1-(2-(4-Isopropylthio)phenyl)acetyl)oxazolidine-2,4-dione | Moderate antimicrobial | Contains oxazolidine instead of imidazolidine |

| 3-(1-(2-(4-Isopropylthio)phenyl)acetyl)thiazolidine-2,4-dione | Anticancer properties | Features thiazolidine ring structure |

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

The compound contains an imidazolidine-2,4-dione core , an azetidine ring , and a 4-(isopropylthio)phenylacetyl group . The azetidine’s ring strain enhances reactivity in nucleophilic substitutions, while the thioether group (isopropylthio) introduces steric hindrance and potential redox activity. Structural analogs with similar moieties, such as piperidine or pyrazole derivatives, demonstrate that ring substitutions and acetyl linkages dictate regioselectivity in reactions like acylation or cycloadditions .

Q. What spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry (e.g., azetidine substitution patterns). Infrared (IR) spectroscopy identifies carbonyl stretches (imidazolidine-dione at ~1700–1750 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns, particularly for sulfur-containing groups . High-resolution crystallography may resolve stereochemical ambiguities in the azetidine ring .

Q. How can researchers design a multi-step synthesis route for this compound?

A plausible route involves:

- Step 1 : Synthesis of the azetidine intermediate via [3+1] cycloaddition or ring-closing metathesis.

- Step 2 : Acetylation of the azetidine nitrogen using 2-(4-(isopropylthio)phenyl)acetyl chloride under anhydrous conditions.

- Step 3 : Coupling with imidazolidine-2,4-dione via nucleophilic substitution or Mitsunobu reaction. Reaction optimization (e.g., temperature, catalyst selection) should follow statistical Design of Experiments (DoE) to minimize side products .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states for azetidine ring formation and acetyl-group coupling. Tools like ICReDD’s reaction path search methods combine computational and experimental data to identify optimal catalysts (e.g., Pd/C for deprotection) and solvent systems (e.g., DMF for polar intermediates) . Machine learning models trained on analogs (e.g., pyrazole derivatives) can prioritize reaction parameters .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

For example, if analogs show conflicting enzyme inhibition

- Systematic SAR Analysis : Compare substituent effects (e.g., isopropylthio vs. methylthio) on target binding using molecular docking.

- Meta-Analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify trends in potency or selectivity.

- Experimental Validation : Reproduce assays under standardized conditions (pH, temperature) to isolate variables .

Q. How can researchers design experiments to probe the compound’s metabolic stability?

- In Vitro Studies : Incubate with liver microsomes and monitor degradation via LC-MS. Key metabolites (e.g., sulfoxide derivatives from thioether oxidation) indicate susceptibility to cytochrome P450 enzymes.

- Isotope Labeling : Use ¹⁴C-labeled imidazolidine-dione to track metabolic pathways.

- Computational Prediction : Tools like ADMET Predictor™ simulate metabolic sites based on electron-density maps of the thioether group .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

- Problem : Steric hindrance from the isopropylthio group may limit nucleophilic attack.

- Solutions :

- Use bulky-base catalysts (e.g., DBU) to deprotonate the imidazolidine-dione nitrogen.

- Switch to microwave-assisted synthesis to enhance reaction kinetics.

- Employ flow chemistry for precise control of reagent mixing .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

- Fractional Factorial Design : Test substituent variations (e.g., alkylthio vs. arylthio) while controlling for electronic and steric effects.

- Free-Wilson Analysis : Quantify contributions of individual moieties (e.g., azetidine vs. piperidine) to biological activity.

- Kinetic Studies : Measure on/off rates (SPR or ITC) to correlate structural features with binding affinity .

Data Interpretation and Validation

Q. How to validate purity and stability of the compound under storage conditions?

- HPLC-PDA : Monitor degradation products (e.g., imidazolidine ring hydrolysis) over time.

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and quantify impurities via LC-MS.

- Crystallography : Confirm batch-to-batch consistency in solid-state packing .

Q. What statistical approaches resolve variability in biological assay data?

- ANOVA : Identify significant differences between experimental groups (e.g., IC₅₀ values).

- Principal Component Analysis (PCA) : Reduce dimensionality in high-content screening data (e.g., transcriptomic profiles).

- Bayesian Modeling : Estimate confidence intervals for low-replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.